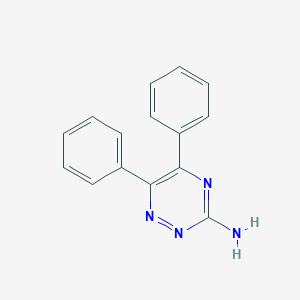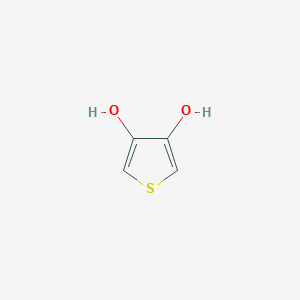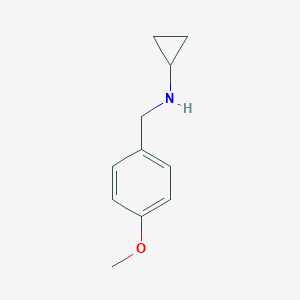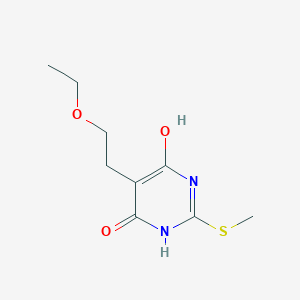
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol, also known as ETP-46464, is a novel small molecule compound that has shown promising results in preclinical studies as a potential anticancer agent. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that gives it a distinctive mechanism of action.
Mécanisme D'action
The mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. This compound binds to the active site of TS and prevents the formation of thymidine, a crucial component of DNA. This inhibition leads to the depletion of intracellular thymidine pools, which ultimately results in DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound also enhances the activity of natural killer cells and T cells, which play a critical role in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is its specificity towards TS, which makes it a potential candidate for cancer therapy with minimal side effects. However, the low yield of the synthesis method and the limited solubility of this compound in aqueous solutions pose challenges for its use in lab experiments. Moreover, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.
Orientations Futures
Future studies on 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Further investigation of the mechanism of action of this compound could also provide insights into its potential use in combination with other anticancer agents. In addition, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and other inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves a multi-step process that includes the reaction of 2,4-dichloro-5-methylpyrimidine with sodium ethoxide to form 2-ethoxyethyl-4,6-dichloro-5-methylpyrimidine. The subsequent reaction of this intermediate with sodium thiomethoxide in the presence of a palladium catalyst results in the formation of this compound. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancers. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and metastasis in animal models.
Propriétés
Numéro CAS |
6964-71-2 |
|---|---|
Formule moléculaire |
C9H14N2O3S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
Clé InChI |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
SMILES canonique |
CCOCCC1=C(N=C(NC1=O)SC)O |
Autres numéros CAS |
6964-71-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





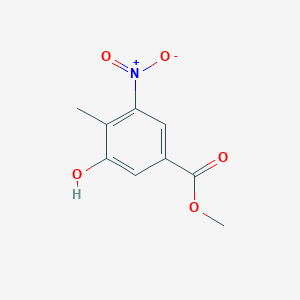

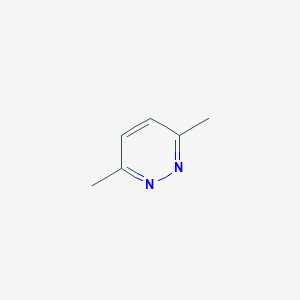
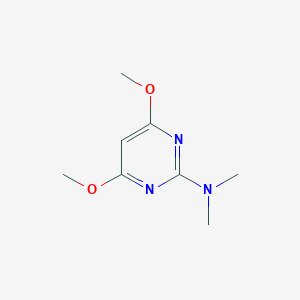
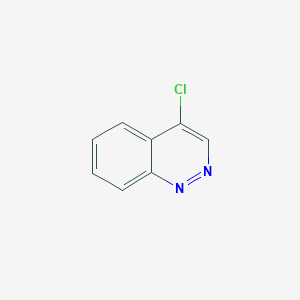

![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)

